2-Cyclopropyl-2-methylbutanoic acid

Vue d'ensemble

Description

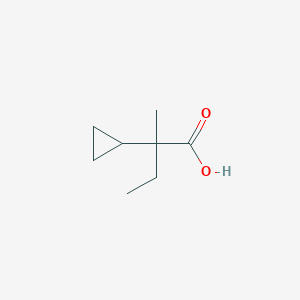

2-Cyclopropyl-2-methylbutanoic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Cyclopropyl-2-methylbutanoic acid is the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase . This enzyme is found in Pseudomonas fluorescens , a common bacterium that plays a significant role in the soil microbiome.

Mode of Action

It is likely that the compound binds to the active site of the enzyme, potentially altering its function or activity .

Biochemical Pathways

It is known that this compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch . The compound’s interaction with its target enzyme could potentially influence the metabolism of these fatty acids.

Pharmacokinetics

It is known that the compound is a small molecule , which suggests it may be readily absorbed and distributed throughout the body.

Result of Action

Given its interaction with a specific enzyme, it is likely that the compound influences the function of this enzyme and potentially affects the metabolism of methyl-branched fatty acids .

Analyse Biochimique

Biochemical Properties

2-Cyclopropyl-2-methylbutanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, which are involved in the synthesis and activation of fatty acids. The interaction with these enzymes facilitates the incorporation of this compound into larger lipid molecules, influencing the overall lipid profile of the cell .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to lipid metabolism and energy homeostasis. The compound can modulate gene expression by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, this compound impacts cellular metabolism by altering the balance of fatty acid synthesis and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and receptors, modulating their activity. For instance, its interaction with acyl-CoA synthetase leads to the formation of acyl-CoA derivatives, which are essential intermediates in lipid metabolism. The compound also influences enzyme activity by acting as an allosteric modulator, enhancing or inhibiting the catalytic function of enzymes involved in fatty acid synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered lipid metabolism and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy homeostasis without causing significant adverse effects . At high doses, it can lead to toxicity, manifesting as liver damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range results in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is metabolized by enzymes such as acyl-CoA synthetase and fatty acid synthase, leading to the formation of acyl-CoA derivatives and other lipid intermediates . These metabolic pathways are crucial for maintaining cellular lipid homeostasis and energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is taken up by cells via fatty acid transport proteins and is subsequently distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with intracellular lipid-binding proteins, which facilitate its incorporation into lipid droplets and membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets and cellular membranes. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments . The presence of this compound in these subcellular locations influences its activity and function, particularly in the context of lipid metabolism and energy homeostasis.

Activité Biologique

2-Cyclopropyl-2-methylbutanoic acid (CPMBA) is a cyclopropane fatty acid that has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a cyclopropyl group attached to a branched chain. Its structure can influence its interaction with biological systems, providing unique steric and electronic properties that contribute to its bioactivity.

Biological Activity Overview

The biological activity of CPMBA has been linked to several mechanisms, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections delve into these activities based on recent research findings.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of CPMBA and its analogs. For instance, in experiments using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, CPMBA demonstrated significant inhibition of nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. The inhibition rates observed were comparable to those of other known anti-inflammatory compounds:

| Compound | Inhibition Rate (%) |

|---|---|

| This compound | 33.68% |

| Methyl majusculoate | 35.75% |

| Ethyl-(1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylate | 43.01% |

These results indicate that CPMBA may modulate inflammatory responses through pathways involving inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

2. Antimicrobial Activity

CPMBA has also been evaluated for its antimicrobial properties. Cyclopropane fatty acids are known to exhibit various degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group enhances membrane permeability, which may contribute to its effectiveness against microbial pathogens.

In laboratory settings, CPMBA showed promising results against several strains of bacteria, indicating its potential use in developing new antimicrobial agents .

3. Anticancer Potential

Emerging research suggests that CPMBA might possess anticancer properties. Studies have indicated that compounds with cyclopropane structures can interfere with cellular processes such as cell cycle regulation and apoptosis in cancer cells. While specific data on CPMBA's anticancer effects remain limited, the structural similarities with other active compounds warrant further investigation into its potential as an anticancer agent .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving LPS-induced inflammation models, the administration of CPMBA resulted in a marked reduction in inflammatory markers compared to untreated controls. The study utilized various concentrations of CPMBA to establish a dose-response relationship, confirming its efficacy at lower concentrations without cytotoxicity to healthy cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of CPMBA against Staphylococcus aureus and Escherichia coli. Results demonstrated that CPMBA inhibited bacterial growth significantly more than standard antibiotics at comparable concentrations, suggesting its potential as an alternative therapeutic agent .

Propriétés

IUPAC Name |

2-cyclopropyl-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(2,7(9)10)6-4-5-6/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLHWWOTDXZWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.